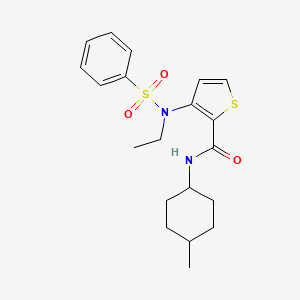
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide, also known as ESI-09, is a chemical compound that has caught the attention of scientists due to its potential therapeutic applications. This compound has been shown to have promising effects on various physiological and biochemical processes, making it a subject of significant scientific research.
作用機序
The mechanism of action of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves the inhibition of RAC1, a protein that plays a crucial role in various physiological processes, including cell growth and migration. By inhibiting RAC1, 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide can prevent the growth and spread of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and improvement of cognitive function. The compound has also been shown to have anti-inflammatory effects and can reduce oxidative stress, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the advantages of using 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide in lab experiments is its specificity for RAC1, which allows for targeted inhibition of this protein. Additionally, the compound has low toxicity, making it safe for use in animal models. However, one limitation of using 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
The potential therapeutic applications of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide are vast, and there are many future directions for research in this area. One potential avenue is the development of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide derivatives with improved solubility and potency. Additionally, further research is needed to understand the compound's mechanism of action and its effects on other physiological processes. Clinical trials are also needed to determine the safety and efficacy of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide in humans, which could lead to the development of new treatments for cancer and neurological disorders.
合成法
The synthesis of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves the reaction of N-ethylphenylsulfonamide with 4-methylcyclohexylamine, followed by the addition of thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified through column chromatography to obtain pure 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide.
科学的研究の応用
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research is its effect on cancer cells. Studies have shown that 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide can inhibit the growth of cancer cells by targeting a specific protein called RAC1. This protein is involved in the regulation of cell growth and migration, and its overexpression has been linked to the development of cancer.
In addition to cancer research, 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
特性
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-(4-methylcyclohexyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-3-22(27(24,25)17-7-5-4-6-8-17)18-13-14-26-19(18)20(23)21-16-11-9-15(2)10-12-16/h4-8,13-16H,3,9-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOXKZXJFZLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NC2CCC(CC2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2622244.png)
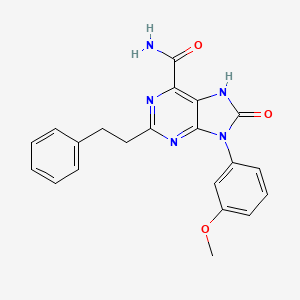
![3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2622247.png)
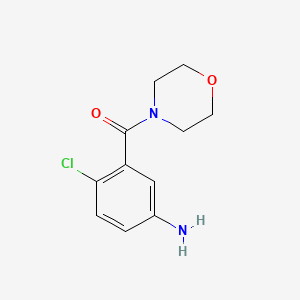
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2622249.png)
![N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2622250.png)


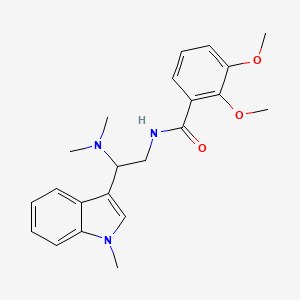

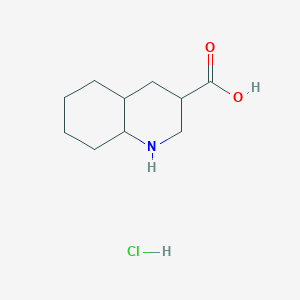

![3-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2622264.png)
![7-(4-fluorophenyl)-3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2622265.png)